(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone

Description

Chemical Identity and Systematic Nomenclature

The compound’s systematic IUPAC name, [(4-{[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl})(2-methylphenyl)methanone] , reflects its structural hierarchy. Key components include:

- A piperazine ring substituted at the 1-position with a methanone group bonded to an o-tolyl (2-methylphenyl) group.

- A 4-cyclopropylthiazol-2-ylmethyl group attached to the 4-position of the piperazine.

The molecular formula is C₂₁H₂₆N₃OS , with a molecular weight of 366.52 g/mol (calculated using atomic weights: C=12.01, H=1.008, N=14.01, O=16.00, S=32.07). The SMILES notation, COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4CC4 , encodes its connectivity.

| Property | Value |

|---|---|

| IUPAC Name | [(4-{[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl})(2-methylphenyl)methanone] |

| Molecular Formula | C₂₁H₂₆N₃OS |

| Molecular Weight | 366.52 g/mol |

| SMILES | COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4CC4 |

Structural Features and Functional Group Analysis

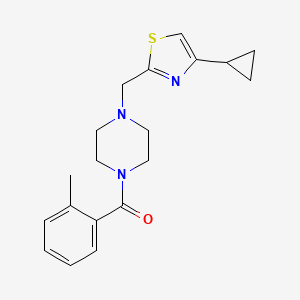

The molecule comprises three distinct regions (Fig. 1):

- Piperazine Core : A six-membered diamine ring providing conformational flexibility and hydrogen-bonding capabilities. The N1 atom bonds to the methanone group, while N4 connects to the thiazole-methyl substituent.

- o-Tolyl Methanone : A 2-methylphenyl group conjugated to a ketone, introducing aromatic π-electron density and steric bulk. The methyl group at the phenyl ortho position restricts rotational freedom, potentially enhancing binding selectivity.

- 4-Cyclopropylthiazole : A five-membered thiazole ring with a cyclopropyl substituent at the 4-position. The thiazole’s sulfur and nitrogen atoms contribute to electron-deficient aromaticity, while the strained cyclopropane may influence ring puckering and intermolecular interactions.

Key Functional Groups :

- Ketone (C=O) : Polar carbonyl group capable of dipole interactions and hydrogen bonding.

- Piperazine N-H : Secondary amines with basic properties (pKa ~9.5), enabling salt formation.

- Thiazole Ring : Aromatic heterocycle with delocalized electrons, often involved in π-π stacking.

Historical Context in Heterocyclic Compound Research

The integration of piperazine and thiazole motifs reflects evolving strategies in heterocyclic chemistry. Piperazine derivatives gained prominence in the mid-20th century for their CNS activity (e.g., antipsychotics, antidepressants), while thiazoles emerged as privileged structures in antimicrobial and kinase-inhibitor therapies.

The combination of these systems, as seen in (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone, represents a 21st-century approach to optimizing pharmacokinetic properties. For example:

- Cyclopropane Integration : Inspired by bioactive natural products (e.g., curacin A), cyclopropane’s angled bonds enhance rigidity, potentially improving target binding.

- Hybrid Architectures : Similar compounds, such as 4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-ylmethanone (PubChem CID 44060096), have been explored as kinase inhibitors, underscoring this scaffold’s versatility.

Properties

IUPAC Name |

[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(2-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3OS/c1-14-4-2-3-5-16(14)19(23)22-10-8-21(9-11-22)12-18-20-17(13-24-18)15-6-7-15/h2-5,13,15H,6-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOVXOZPGFRCHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=NC(=CS3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the reaction with appropriate reagents to form the desired compound . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone has been studied for its potential anti-inflammatory and anti-nociceptive effects . It has shown promise in reducing inflammation and pain in various experimental models. Additionally, this compound may have applications in the development of new pharmaceuticals and agrochemicals due to its unique chemical structure .

Mechanism of Action

The mechanism of action of (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors involved in the inflammatory response, leading to reduced production of pro-inflammatory cytokines . Further research is needed to fully elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Key Observations:

- Substituent Diversity : The target compound’s thiazole-cyclopropylmethyl group distinguishes it from analogs bearing sulfonamides (6d), chlorophenyl-cyclopropane (), or pyrimidine-triazole systems (w3). These differences impact electronic, steric, and solubility profiles.

- Thiazole incorporation may require specialized heterocyclic synthesis steps.

Physicochemical and Functional Comparisons

Metabolic Stability and Lipophilicity:

- The cyclopropyl group in the target and may reduce oxidative metabolism compared to bulkier aryl groups (e.g., benzhydryl in 6d ), enhancing plasma half-life.

Pharmacological Implications:

- Thiazole vs. Sulfonamide : The thiazole in the target could engage in hydrogen bonding or π-π stacking with biological targets, unlike the sulfonamide in 6d, which may enhance solubility but reduce CNS penetration due to polarity .

Biological Activity

Overview

The compound (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone is a synthetic organic molecule that integrates a piperazine ring, a thiazole moiety, and an o-tolyl group. This unique structure suggests potential biological activities, particularly in medicinal chemistry. The compound's molecular formula is , and its molecular weight is approximately 342.46 g/mol.

Target Interactions

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Cyclin-Dependent Kinase 4 (CDK4) : A key regulator of the cell cycle, particularly in the transition from the G1 phase to the S phase.

- AMPK-Related Kinase 5 (ARK5) : Involved in energy metabolism pathways.

The compound acts as a multikinase inhibitor , disrupting cell cycle progression and inducing apoptosis in tumor cells by inhibiting CDK4 and ARK5 activity.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer properties. The inhibition of CDK4 leads to cell cycle arrest and subsequent apoptosis in various cancer cell lines. In vitro studies have shown that the compound effectively reduces cell viability in cancer models, suggesting its potential as an anti-cancer agent.

Anti-inflammatory Effects

Additionally, this compound has been studied for its anti-inflammatory properties. It is believed to inhibit the production of pro-inflammatory cytokines by targeting specific enzymes involved in inflammatory pathways. This action may provide therapeutic benefits in conditions characterized by excessive inflammation.

In Vitro Studies

In a recent study, the compound was tested against several cancer cell lines, including breast and lung cancer models. The results indicated:

| Cell Line | IC50 (µM) | Effect on Cell Cycle |

|---|---|---|

| MCF-7 (Breast) | 15 | G1 phase arrest |

| A549 (Lung) | 10 | Induction of apoptosis |

These findings highlight its potential as a therapeutic agent for treating various cancers.

Animal Models

In vivo studies using mouse models have demonstrated that administration of the compound significantly reduces tumor size compared to control groups. The mechanism appears to involve both direct cytotoxic effects on tumor cells and modulation of the immune response, enhancing anti-tumor immunity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Piperazine Ring : Starting with appropriate amines and carbonyl compounds.

- Thiazole Integration : Utilizing cyclization reactions to incorporate the thiazole moiety.

- Final Coupling : Reacting with o-tolyl derivatives to form the final product.

Optimizing reaction conditions is crucial for achieving high yields and purity.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (4-(Pyrimidin-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone | Contains a pyrimidine instead of thiazole | Antimicrobial properties |

| (4-(Thiazol-2-yl)piperidin-1-yl)(3-nitrophenyl)methanone | Features a piperidine ring | Anti-inflammatory effects |

| (3-(Cyclopropylthiazol-2-yl)phenethylamine | Lacks the piperazine structure | Potential antidepressant activity |

These comparisons illustrate how structural variations can lead to diverse biological activities, emphasizing the importance of molecular design in drug development.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone?

Methodological Answer:

- Use a modular approach: Synthesize the thiazole and piperazine moieties separately before coupling. For the thiazole ring, cyclopropyl groups can be introduced via nucleophilic substitution or cycloaddition reactions under mild conditions (e.g., using m-CPBA for oxidation or NaBH4 for reduction) .

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) improves purity. Monitor reaction progress using TLC or HPLC-MS to identify intermediates .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer:

- Employ ¹H/¹³C NMR to confirm regiochemistry, particularly for the cyclopropyl-thiazole and piperazine linkages. For example, the methylene bridge (-CH2-) between thiazole and piperazine should show distinct triplet signals in ¹H NMR (~δ 3.5–4.0 ppm) .

- X-ray crystallography resolves stereochemical ambiguities, especially for the o-tolyl methanone group. Compare bond angles and torsional parameters with similar piperazine-thiazole hybrids (e.g., 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone) .

Q. What in vitro assays are suitable for preliminary biological screening?

Methodological Answer:

- Test antimicrobial activity using broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi. Compare results with structurally related compounds like benzothiophene-oxadiazole derivatives, which showed MIC values of 8–32 µg/mL .

- For anticancer potential , use MTT assays on cell lines (e.g., HCT-116, MCF-7). Note discrepancies in activity across cell types; for example, hydrazone-thiazole hybrids exhibited IC50 values ranging from 12 µM (leukemia) to >100 µM (prostate) .

Advanced Research Questions

Q. How can computational modeling predict the structure-activity relationship (SAR) of this compound?

Methodological Answer:

- Perform molecular docking (AutoDock Vina, Schrödinger) to map interactions with targets like histamine H3 receptors or bacterial enzymes. Compare binding affinities with analogs (e.g., quinolin-2(1H)-one pyrazoline hybrids showed ΔG = -8.2 kcal/mol) .

- Use QSAR models to correlate substituent effects (e.g., cyclopropyl vs. methyl groups) with bioactivity. For example, substituents at the thiazole 4-position significantly modulate logP and solubility .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Conduct meta-analysis of datasets, focusing on variables like assay conditions (pH, serum content) and cell passage numbers. For instance, discrepancies in IC50 values for hydrazone derivatives were traced to variations in cell culture media .

- Validate findings using orthogonal assays (e.g., apoptosis vs. necrosis markers) to confirm mechanistic consistency .

Q. What strategies enhance metabolic stability without compromising potency?

Methodological Answer:

- Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the o-tolyl ring to reduce CYP450-mediated oxidation. Compare metabolic half-lives (t1/2) in microsomal assays with/without modifications .

- Replace the piperazine N-methyl group with bulkier substituents (e.g., cyclopropyl) to sterically hinder enzymatic degradation, as seen in related triazolone-piperazine hybrids .

Q. How to design combination therapies leveraging this compound’s scaffold?

Methodological Answer:

- Screen for synergy with existing drugs (e.g., fluconazole for fungal infections) using checkerboard assays. Calculate fractional inhibitory concentration indices (FICI ≤ 0.5 indicates synergy) .

- Explore covalent conjugation with nanoparticles (e.g., PEGylated liposomes) to improve pharmacokinetics, as demonstrated for piperazine-based anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.